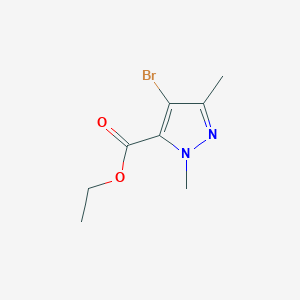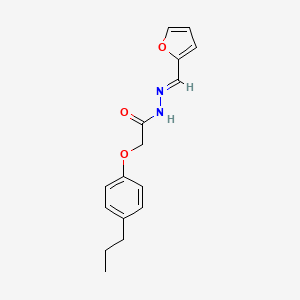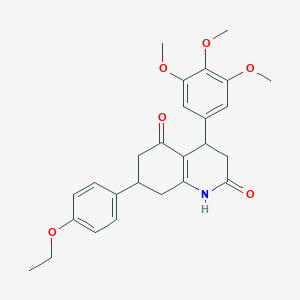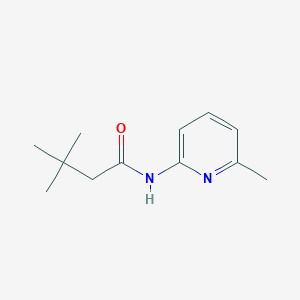
2-(3-chlorophenoxy)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenoxy)-N-(2-phenylethyl)acetamide is a chemical compound of interest in various fields, including medicinal chemistry. While there isn't specific literature directly addressing this exact compound, related compounds provide insight into its potential characteristics and applications.
Synthesis Analysis
The synthesis of similar compounds often involves reactions under specific conditions. For instance, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized using reactions in dry dichloromethane followed by crystallization and elucidation using techniques like HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds can be complex. For example, 2-Chloro-N-(2,4-dimethylphenyl)acetamide displays a specific conformation of the N—H bond syn to the ortho methyl group (Gowda et al., 2007). These structures are often elucidated using X-ray crystallography and spectroscopic techniques.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are influenced by their molecular structure. The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, for example, involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide (Tao Jian-wei, 2009).
Physical Properties Analysis
Physical properties like crystal systems, bond angles, and intermolecular interactions play a crucial role in defining the characteristics of these compounds. The orthorhombic crystal system with specific unit cell parameters is a common feature in similar compounds (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are often studied using methods like dipole moment method and quantum chemical calculations. For instance, the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides provides insights into their conformational properties (Ishmaeva et al., 2015).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-7-4-8-15(11-14)20-12-16(19)18-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVSEWGDXPEMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5589825.png)



![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)


![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)


